

# An In-Depth Technical Guide to Bis-PEG25-acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Bis-PEG25-acid*

Cat. No.: *B6352227*

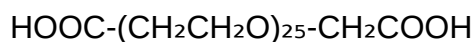
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This technical guide provides a comprehensive overview of **Bis-PEG25-acid**, a homobifunctional polyethylene glycol (PEG) derivative, for researchers, scientists, and drug development professionals. It details the chemical structure, physicochemical properties, and key applications of this versatile linker, with a focus on its role in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

## Core Concepts: Chemical Structure and Properties

**Bis-PEG25-acid** is a polyethylene glycol derivative characterized by a chain of 25 ethylene glycol units, flanked by a carboxylic acid group at each terminus. This homobifunctional nature allows for the simultaneous conjugation of two molecules. The PEG backbone imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the resulting conjugates.<sup>[1][2][3]</sup>

The general structure of **Bis-PEG25-acid** can be represented as:



Key Physicochemical and Handling Data:

A summary of the key quantitative data for **Bis-PEG25-acid** and its commonly used N-hydroxysuccinimide (NHS) ester derivative is presented in the tables below.

Table 1: Physicochemical Properties of **Bis-PEG25-acid**

Property	Value	Source
Chemical Formula	C <sub>54</sub> H <sub>106</sub> O <sub>29</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	1219.41 g/mol	
CAS Number	1268488-70-5	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in water and most organic solvents.	

Table 2: Properties of Bis-PEG25-NHS ester

Property	Value	Source
Chemical Formula	C <sub>62</sub> H <sub>112</sub> N <sub>2</sub> O <sub>33</sub>	
Molecular Weight	1413.55 g/mol	
CAS Number	2221948-96-3	
Purity	> 97%	
Spacer Arm Length	93.0 Å (79 atoms)	
Solubility	Methylene chloride, Acetonitrile, DMAC, DMSO	
Storage Conditions	Store at -20°C, desiccated. Allow to come to room temperature before opening.	

## Experimental Protocols

The carboxylic acid groups of **Bis-PEG25-acid** are reactive towards primary amines, but this reaction requires activation, typically through the formation of an active ester. The most

common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

## General Protocol for Activation of Bis-PEG25-acid and Conjugation to Amine-Containing Molecules

This protocol describes a general procedure for the two-step conjugation of an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) to **Bis-PEG25-acid**.

Materials:

- **Bis-PEG25-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Amine-containing molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:

- Reagent Preparation:
  - Equilibrate **Bis-PEG25-acid**, EDC, and NHS/Sulfo-NHS to room temperature before opening.
  - Prepare a stock solution of **Bis-PEG25-acid** in anhydrous DMF or DMSO.

- Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
- Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
- Activation of **Bis-PEG25-acid**:
  - In a reaction vessel, dissolve **Bis-PEG25-acid** in Activation Buffer.
  - Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the **Bis-PEG25-acid** solution.
  - Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
- Conjugation to Amine-Containing Molecule:
  - Immediately add the activated **Bis-PEG25-acid** solution to the solution of the amine-containing molecule. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
  - Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
- Purification:
  - Remove excess, unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

## Applications in Drug Development

**Bis-PEG25-acid** is a valuable tool in drug development, primarily utilized as a flexible and hydrophilic linker to connect different molecular entities.

## PROTACs

In the field of targeted protein degradation, **Bis-PEG25-acid** serves as a linker to synthesize PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

## Antibody-Drug Conjugates (ADCs)

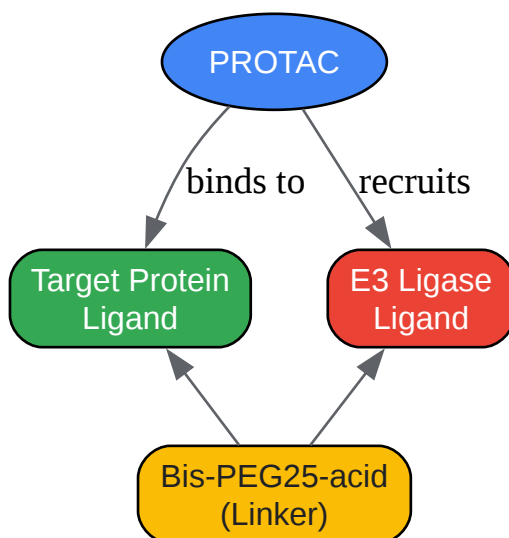
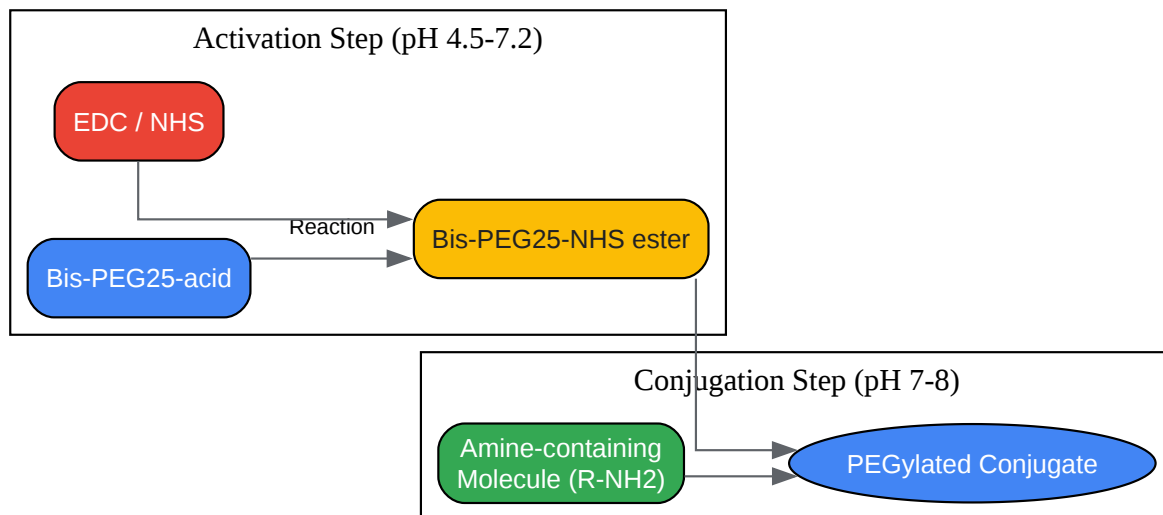
In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. **Bis-PEG25-acid** can be used to synthesize the linker-payload portion of the ADC. The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the ADC.

## Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to **Bis-PEG25-acid**.

## Activation and Conjugation Workflow

This diagram outlines the two-step chemical reaction for conjugating an amine-containing molecule to **Bis-PEG25-acid**.



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